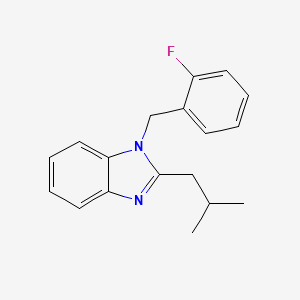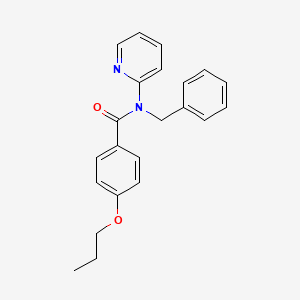![molecular formula C23H22N2O B11408166 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11408166.png)
2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
- React the benzimidazole core with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to introduce the benzyl group.
- Reaction conditions: Reflux in an organic solvent such as toluene or dichloromethane.
Introduction of 2-(2-methylphenoxy)ethyl Substituent
- React the benzylated benzimidazole with 2-(2-methylphenoxy)ethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the 2-(2-methylphenoxy)ethyl substituent.
- Reaction conditions: Reflux in an organic solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves large-scale batch or continuous flow processes. The key steps include the synthesis of the benzimidazole core, followed by sequential introduction of the benzyl and 2-(2-methylphenoxy)ethyl groups. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
-
Reduction
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced benzimidazole derivatives.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the benzyl or 2-(2-methylphenoxy)ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in organic solvents.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex benzimidazole derivatives.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor.
-
Medicine
- Explored for its anticancer activity, particularly against lung, breast, and prostate cancer cell lines.
- Evaluated for its potential as an anti-inflammatory and analgesic agent.
-
Industry
- Utilized in the development of new materials with specific chemical and physical properties.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
-
Binding to Enzymes
- Inhibiting the activity of enzymes involved in key biological processes, such as cell division or signal transduction.
-
Interacting with DNA
- Binding to DNA and interfering with its replication or transcription, leading to cell cycle arrest or apoptosis.
-
Modulating Receptor Activity
- Acting as an agonist or antagonist of specific receptors, thereby modulating cellular responses.
Comparison with Similar Compounds
2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives to highlight its uniqueness:
-
Similar Compounds
- 2-phenylbenzimidazole
- 2-(4-chlorophenyl)benzimidazole
- 2-(2-hydroxyphenyl)benzimidazole
-
Uniqueness
- The presence of both benzyl and 2-(2-methylphenoxy)ethyl groups in 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole may confer unique chemical and biological properties, such as enhanced lipophilicity and improved binding affinity to molecular targets.
Properties
Molecular Formula |
C23H22N2O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-benzyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C23H22N2O/c1-18-9-5-8-14-22(18)26-16-15-25-21-13-7-6-12-20(21)24-23(25)17-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 |
InChI Key |
ARJNMMXPFWDVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine](/img/structure/B11408094.png)
![6-methyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11408101.png)

![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11408116.png)

![N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide](/img/structure/B11408126.png)
![4-chloro-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11408130.png)
![N,N-diethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}propane-1,3-diamine](/img/structure/B11408133.png)

![5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11408145.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11408151.png)
![N-(3-chlorophenyl)-3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11408153.png)
![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11408168.png)

